
3-(((4-フルオロフェニル)スルホニル)メチル)ピペリジン塩酸塩
説明
3-(((4-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO2S and its molecular weight is 293.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(((4-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((4-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
ピペリジン骨格、特に3-(((4-フルオロフェニル)スルホニル)メチル)ピペリジン塩酸塩のような誘導体は、抗菌剤としての可能性が調査されています。スルホニル基やフルオロフェニル部分などの化合物の構造的特徴は、その活性に寄与しています。 研究によると、N'-置換基の変異は抗菌効果に影響を与える可能性があり、特定の置換基は活性の向上につながります .
創薬と発見
創薬において、この化合物の主要な構造要素であるピロリジン環は、そのsp3混成のためにファーマコフォア空間を効率的に探索できることから高く評価されています。 この非平面環構造は、分子の立体化学に寄与し、より広範囲な3次元空間をカバーすることを可能にし、これは多様な生物学的プロファイルを有する新薬の設計に不可欠です .
薬理学的調査
4-フルオロフェニル基を含む合成ピペリジン化合物は、その薬理学的特性について合成され、評価されています。 これらの研究では、さまざまな供給源からの細菌分離株に対するその活性を中心に、化合物の有効性と薬理学的剤としての可能性を理解することを目指しています .
抗真菌スクリーニング
ピペリジン誘導体は、抗真菌特性についても探求されています。 これらの化合物を合成して特性評価し、抗真菌活性をスクリーニングすることは、新しい抗真菌薬の開発における重要な用途です .
医薬品化学におけるヘテロ環状骨格
この化合物のヘテロ環状ピペリジン環は、医薬品化学において貴重な骨格です。抗菌、抗真菌、その他の治療特性を有するものを含め、さまざまな生物学的に活性な化合物を生成するために使用されます。 この骨格の多様性により、薬物分子に構造的多様性を生み出すことができます .
構造活性相関(SAR)研究
SAR研究は、化合物の構造変化がその生物学的活性にどのように影響するかを理解するために不可欠です。 3-(((4-フルオロフェニル)スルホニル)メチル)ピペリジン塩酸塩の場合、ピペリジン環上のさまざまな置換基の影響を調べることで、エナンチオ選択的タンパク質との結合様式と全体的な生物学的プロファイルに関する洞察を得ることができます .
ADME/Tox最適化
ピペリジン誘導体にスルホニル基やフルオロフェニル基などのヘテロ原子断片を導入することは、物理化学的パラメーターを改変する際の戦略的選択となる可能性があります。 これは、薬物候補の吸収、分布、代謝、排泄、毒性(ADME/Tox)プロファイルを最適化するために不可欠です .
エナンチオ選択的結合研究
ピペリジン環の炭素の立体異性体のため、異なる立体異性体は薬物候補の生物学的プロファイルが異なる可能性があります。 置換基の空間的配向とそのタンパク質へのエナンチオ選択的結合を調べることは、この化合物の別の重要な用途です .
特性
IUPAC Name |
3-[(4-fluorophenyl)sulfonylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVJZAHJALGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-58-4 | |
| Record name | Piperidine, 3-[[(4-fluorophenyl)sulfonyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)
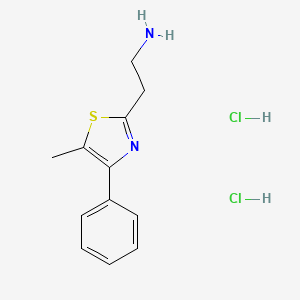
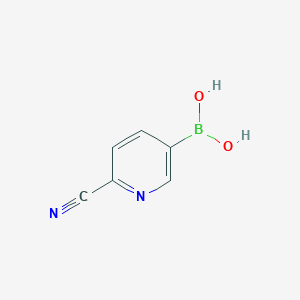
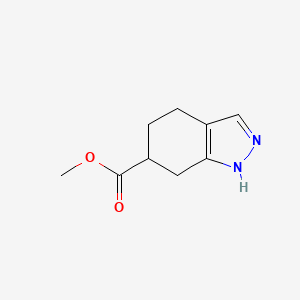

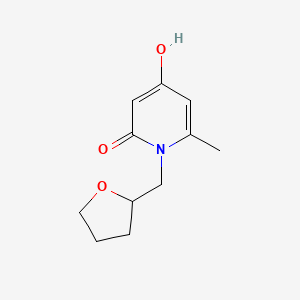
amine](/img/structure/B1464056.png)
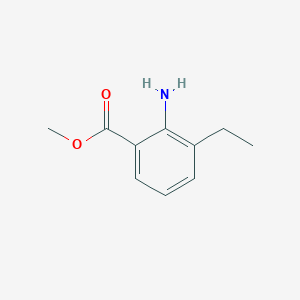
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
